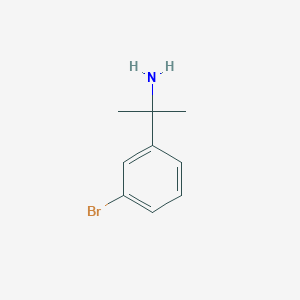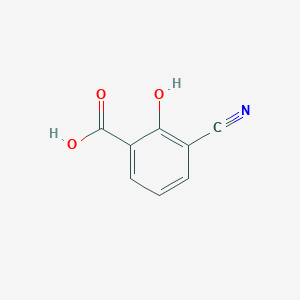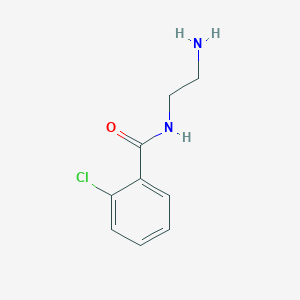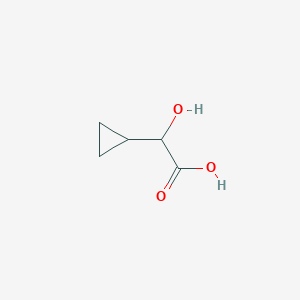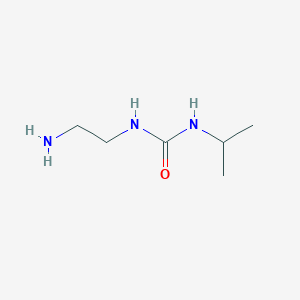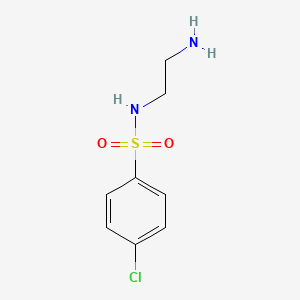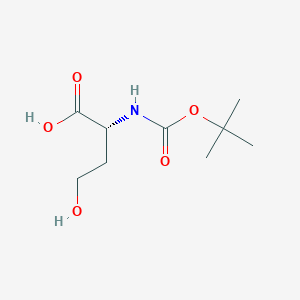
Boc-D-ホモセリン
概要
説明
科学的研究の応用
Boc-D-Homoserine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of polypeptides and other complex molecules . In biology, it is used to study the synthesis of bacterial polysaccharides, such as the O-antigen of Acinetobacter lwoffii . In medicine, Boc-D-Homoserine has been shown to inhibit histone deacetylase (HDAC) activity, making it a potential candidate for cancer treatment . Additionally, it is used in drug development and biomedical research .
作用機序
- Boc-D-Homoserine is a serine derivative that plays a crucial role in peptide synthesis . Its primary target is the amino group (NH₂) of the serine residue.
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Boc-D-Homoserine is a potent inhibitor of histone deacetylase (HDAC). It has been shown to inhibit HDAC activity both in vitro and in vivo . The compound interacts with the active site of the enzyme through its hydrophobic group, which allows it to effectively inhibit the enzyme’s activity. This inhibition leads to the accumulation of acetylated histones, which can affect the expression of various genes involved in tumorigenesis, such as cyclin D1, caspase 3, and Bcl2 . Boc-D-Homoserine has also been tested for its ability to inhibit the growth of cancer cells and has been found to be effective against leukemia cells .
Cellular Effects
Boc-D-Homoserine has significant effects on various types of cells and cellular processes. By inhibiting histone deacetylase activity, Boc-D-Homoserine leads to the accumulation of acetylated histones, which can alter gene expression and affect cell function . This compound has been shown to inhibit the growth of cancer cells, particularly leukemia cells, by affecting the expression of genes involved in cell cycle regulation and apoptosis . Additionally, Boc-D-Homoserine can influence cell signaling pathways and cellular metabolism by modulating the activity of histone deacetylases .
Molecular Mechanism
The molecular mechanism of Boc-D-Homoserine involves its interaction with the active site of histone deacetylase enzymes. The hydrophobic group of Boc-D-Homoserine interacts with the enzyme’s active site, leading to the inhibition of its activity . This inhibition results in the accumulation of acetylated histones, which can affect the expression of various genes involved in cell cycle regulation, apoptosis, and tumorigenesis . Boc-D-Homoserine has been shown to inhibit the expression of genes such as cyclin D1, caspase 3, and Bcl2, which are involved in the regulation of cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-Homoserine have been observed to change over time. The compound has been shown to be stable and effective in inhibiting histone deacetylase activity over extended periods . The long-term effects of Boc-D-Homoserine on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of Boc-D-Homoserine vary with different dosages in animal models. Studies have shown that Boc-D-Homoserine is effective in inhibiting histone deacetylase activity and inhibiting the growth of cancer cells at various dosages . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
Boc-D-Homoserine is involved in metabolic pathways related to amino acid metabolism. The compound interacts with enzymes such as histone deacetylases, which play a crucial role in the regulation of gene expression and cellular metabolism . Boc-D-Homoserine has been shown to affect the expression of genes involved in tumorigenesis, such as cyclin D1, caspase 3, and Bcl2, by inhibiting histone deacetylase activity .
Transport and Distribution
The transport and distribution of Boc-D-Homoserine within cells and tissues have not been extensively studied. It is known that Boc-D-Homoserine interacts with histone deacetylase enzymes, which are distributed throughout the cell . The compound’s hydrophobic group allows it to interact with the active site of the enzyme, leading to its inhibition .
Subcellular Localization
The subcellular localization of Boc-D-Homoserine is primarily associated with its interaction with histone deacetylase enzymes. These enzymes are distributed throughout the cell, including the nucleus, where they play a crucial role in the regulation of gene expression . Boc-D-Homoserine’s hydrophobic group allows it to interact with the active site of histone deacetylase enzymes, leading to their inhibition .
準備方法
Boc-D-Homoserine can be synthesized through several methods. One common synthetic route involves the esterification of 2-oxotetrahydrofuran-3-yl carboxylic acid with tert-butanol, followed by esterification with carbamic acid and diethylcarbamide . Another method involves the reaction of D-homoserine with tert-butoxycarbonyl chlorocarbonate (tert-Boc-OSu) to give Boc-D-Homoserine . Industrial production methods typically involve similar chemical reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Boc-D-Homoserine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, trifluoroacetic acid (TFA), and sodium carbonate . For example, the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group can be achieved using oxalyl chloride in methanol under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Boc-D-Homoserine is similar to other compounds such as Boc-L-homoserine and N-acyl-L-homoserine lactone . Boc-D-Homoserine is unique in its ability to inhibit HDAC activity, which is not a common feature among similar compounds . Other similar compounds include Boc-L-homoserine, which is used in the synthesis of the functionalizable methionine surrogate azidohomoalanine .
Conclusion
Boc-D-Homoserine is a versatile compound with a wide range of applications in scientific research. Its unique ability to inhibit histone deacetylase activity makes it a valuable tool in the study of gene expression and cancer treatment. The various synthetic routes and chemical reactions it undergoes further highlight its importance in organic synthesis and biomedical research.
特性
IUPAC Name |
(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517079 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-87-2, 745011-75-0 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-d-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
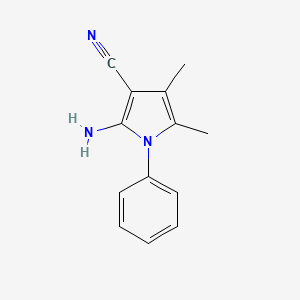
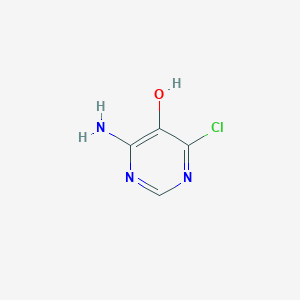
![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)
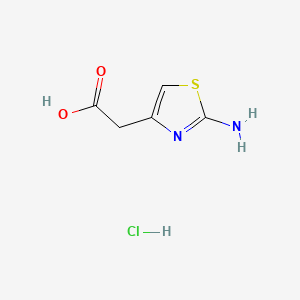
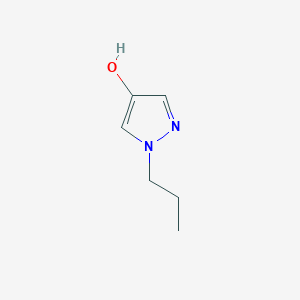
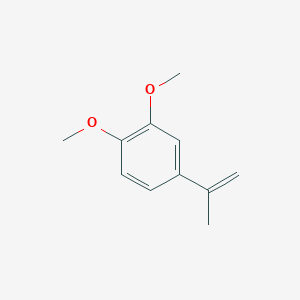
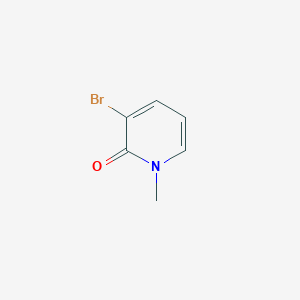
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
